1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride
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Overview
Description
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO4 and a molecular weight of 195.6 . It is primarily used in scientific research, particularly in the field of proteomics . This compound is known for its potent and selective agonistic activity on NMDA (N-methyl-D-aspartate) receptors .
Preparation Methods
The synthesis of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research involving this compound helps in understanding neurological disorders and developing potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with NMDA receptors. As an agonist, it binds to these receptors and mimics the action of the natural neurotransmitter glutamate, leading to the activation of the receptor and subsequent cellular responses. This interaction plays a crucial role in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be compared with other similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: Another cyclic amino acid with different functional groups and properties.
1-Methylcyclopropanamine hydrochloride: A compound with a similar cyclic structure but different substituents.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: A related compound with an ethyl ester group.
The uniqueness of this compound lies in its specific structure and its potent activity as an NMDA receptor agonist, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJBSWMLAPJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116129-08-9 |
Source
|
Record name | cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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